molecular formula C18H21N3O4 B2944003 1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate CAS No. 110299-41-7

1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate

Cat. No.: B2944003
CAS No.: 110299-41-7
M. Wt: 343.383
InChI Key: TVSVMTAKQMRRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions are generally mild, and the process can be carried out under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate is unique due to its specific structural features, which confer distinct reactivity and biological activity

Properties

IUPAC Name

diethyl 2-[[(5-methyl-2-phenylpyrazol-3-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-4-24-17(22)15(18(23)25-5-2)12-19-16-11-13(3)20-21(16)14-9-7-6-8-10-14/h6-12,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSVMTAKQMRRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NN1C2=CC=CC=C2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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